molecular formula C21H22N2O3 B2651585 4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 946344-34-9

4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Katalognummer B2651585
CAS-Nummer: 946344-34-9
Molekulargewicht: 350.418
InChI-Schlüssel: DPCGYCBGGMGPIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They are of immense importance because of their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .


Molecular Structure Analysis

In a similar compound, the five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other .


Chemical Reactions Analysis

Isoxazoles have been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment

A study developed a series of hydroxamic acids, including a compound similar to 4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, which demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound was found to decrease phosphorylation and aggregation of tau proteins, exhibit neuroprotective activity, and ameliorate impaired learning and memory in animal models. It shows promise as a potential treatment for Alzheimer's disease (Lee et al., 2018).

Anti-Fibrosis Drug Potential

Research on a novel ALK5 inhibitor, structurally similar to the compound , demonstrated its ability to suppress renal and hepatic fibrosis, and exert anti-metastatic effects in a breast cancer model. The pharmacokinetics and tissue distribution of this compound were thoroughly studied, indicating potential as an effective oral anti-fibrotic drug (Kim et al., 2008).

Glucose-Lowering Effects

Another study identified a series of benzamides as glucokinase activators. These compounds, including one similar to this compound, were synthesized and shown to lower glucose levels in a rat model. This research underscores the potential of such compounds in treating conditions like diabetes (Iino et al., 2009).

Memory Enhancement

A benzamide derivative was tested for its effects on memory enhancement in behavioral tasks. The compound facilitated glutamate receptors, leading to improved memory encoding across different sensory cues and performance requirements. This indicates potential applications in cognitive enhancement or treatment of memory-related disorders (Staubli et al., 1994).

Antiviral Properties

A study focused on the synthesis of benzamide-based compounds, which showed significant antiviral activities against bird flu influenza (H5N1). The structure and synthesis methods of these compounds, including those similar to this compound, were discussed, highlighting their potential as antiviral agents (Hebishy et al., 2020).

Wirkmechanismus

The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Zukünftige Richtungen

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Eigenschaften

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14(2)25-19-10-8-17(9-11-19)21(24)22-13-18-12-20(26-23-18)16-6-4-15(3)5-7-16/h4-12,14H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCGYCBGGMGPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.